molecular formula C20H21ClFN3O3S B2984152 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide CAS No. 1031619-58-5

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide

Cat. No.: B2984152
CAS No.: 1031619-58-5
M. Wt: 437.91
InChI Key: ZSBCEOQQRHUMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide” is a chemical compound with the molecular formula C23H19ClFN3O3S . It contains a benzothiadiazine ring, which is a six-membered heterocyclic aromatic moiety .


Synthesis Analysis

The synthesis of such compounds often involves the use of diazine alkaloids, which are widespread two-nitrogen containing compounds in nature . These compounds are often used as a central building block for a wide range of pharmacological applications . The synthetic approaches applied in preparing pharmacologically active decorated diazines often involve various synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiadiazine ring, which is a six-membered heterocyclic aromatic moiety . This ring is often found in various pharmaceutical, agrochemical, or material applications .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : Heterocyclic analogues similar to the queried compound have been investigated for their potential as inhibitors of PI3Kα and mTOR, which are key targets in cancer therapy. Modifications to the heterocyclic core have aimed to improve metabolic stability and in vivo efficacy, with certain analogues showing promising results (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Imaging : Fluorinated heterocycles have been synthesized and evaluated for their affinity towards peripheral benzodiazepine receptors (PBRs), which play a role in neurodegenerative disorders. These compounds, including radiolabeled versions, have been explored as potential imaging agents for PBR expression, highlighting their utility in diagnosing and studying neurodegenerative diseases (Fookes et al., 2008).

Antimicrobial Agents : Research into heterocyclic compounds, including those with thiadiazole moieties, has shown them to possess antimicrobial activity. This includes the development of compounds targeting pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, demonstrating the potential of these molecules in addressing antibiotic resistance (Sah et al., 2014).

Anticancer Activity : The exploration of fluorophenyl-substituted heterocycles has extended into evaluating their anticancer properties. Some compounds have shown significant in vitro antitumor activity against various cancer cell lines, including breast and colon cancer, offering insights into new therapeutic agents (Bhat et al., 2009).

Antipsychotic and Anticonvulsant Agents : Benzothiazepines and related heterocycles have been synthesized and assessed for their potential as antipsychotic and anticonvulsant agents. This includes the development of compounds with specific substitutions on the heterocyclic ring, aimed at treating psychiatric disorders and epilepsy (Kaur et al., 2012).

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3S/c1-13(2)9-10-23-19(26)12-25-24-20(15-5-3-4-6-17(15)22)16-11-14(21)7-8-18(16)29(25,27)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBCEOQQRHUMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1N=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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